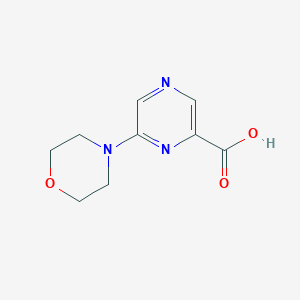

6-morpholin-4-ylpyrazine-2-carboxylic Acid

Description

BenchChem offers high-quality 6-morpholin-4-ylpyrazine-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-morpholin-4-ylpyrazine-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-morpholin-4-ylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-9(14)7-5-10-6-8(11-7)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQVLHNPKAAHDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376306 | |

| Record name | 6-morpholin-4-ylpyrazine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40262-73-5 | |

| Record name | 6-morpholin-4-ylpyrazine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 6-morpholin-4-ylpyrazine-2-carboxylic acid: Synthesis, Properties, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Privileged Scaffolds

In the landscape of modern drug discovery, the strategic assembly of molecular entities from "privileged scaffolds" is a cornerstone of efficient lead generation and optimization. These are structural motifs that consistently appear in biologically active compounds, offering a favorable starting point for interacting with a variety of biological targets. This guide focuses on one such valuable building block: 6-morpholin-4-ylpyrazine-2-carboxylic acid . This molecule represents a deliberate convergence of two powerful heterocyclic systems: the pyrazine ring, a key component in numerous approved drugs, and the morpholine moiety, a classic bioisostere and pharmacokinetic modulator.[1][2][3] Understanding its synthesis and properties is critical for any researcher aiming to leverage its potential in developing next-generation therapeutics.

Core Molecular Profile

Before delving into synthetic strategy, a clear understanding of the target molecule's fundamental properties is essential. 6-morpholin-4-ylpyrazine-2-carboxylic acid is a stable, solid compound at room temperature.[4] Its key identifiers and physicochemical characteristics are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-(morpholin-4-yl)pyrazine-2-carboxylic acid | [5] |

| CAS Number | 40262-73-5 | [5][6] |

| Molecular Formula | C₉H₁₁N₃O₃ | [5][6] |

| Molecular Weight | 209.20 g/mol | [5][6] |

| SMILES | OC(=O)C1=NC(=CN=C1)N1CCOCC1 | [5] |

| InChIKey | UGQVLHNPKAAHDW-UHFFFAOYSA-N | [4][5] |

| Physical Form | Solid | [4] |

Strategic Synthesis Pathway

While numerous suppliers offer this compound for research purposes, understanding its synthesis is crucial for analogue design and scale-up. A robust and logical synthetic approach involves a two-step sequence: a nucleophilic aromatic substitution (SₙAr) followed by ester hydrolysis. This strategy is predicated on the inherent electron-deficient nature of the pyrazine ring, which makes it susceptible to nucleophilic attack, especially when substituted with an electron-withdrawing group and a good leaving group.

Retrosynthetic Analysis & Rationale

The most logical disconnection is at the C-N bond between the pyrazine ring and the morpholine nitrogen. This suggests a reaction between a 6-halopyrazine precursor and morpholine. The carboxylic acid can be masked as an ester during the SₙAr reaction to prevent unwanted side reactions (e.g., acid-base chemistry with the morpholine nucleophile) and improve solubility in organic solvents.

Proposed Synthetic Workflow

The following diagram outlines the proposed two-step synthesis from a commercially available starting material, methyl 6-chloropyrazine-2-carboxylate.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 6-morpholin-4-ylpyrazine-2-carboxylate (SₙAr Reaction)

-

Reactor Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 6-chloropyrazine-2-carboxylate (1.0 eq).

-

Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as a base to scavenge the HCl byproduct. This is crucial to prevent protonation of the morpholine, which would deactivate it as a nucleophile. Add morpholine (1.2 eq).

-

Solvent & Reaction: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to dissolve the reactants. Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy for the SₙAr reaction.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and pour it into cold water. The product should precipitate out or can be extracted with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure ester intermediate.

Step 2: Synthesis of 6-morpholin-4-ylpyrazine-2-carboxylic acid (Hydrolysis)

-

Reaction Setup: Dissolve the purified ester from Step 1 in a mixture of methanol (MeOH) and water.

-

Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH, ~3.0 eq).[7] Stir the mixture at room temperature. The saponification of the ester to the carboxylate salt is typically efficient under these conditions.

-

Monitoring: Monitor the reaction by TLC until the ester is fully consumed.

-

Acidification & Isolation: Remove the methanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify with 1M hydrochloric acid (HCl) to a pH of ~3-4. The carboxylic acid product, being less soluble in acidic water, will precipitate.

-

Final Steps: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final, pure 6-morpholin-4-ylpyrazine-2-carboxylic acid.

Spectroscopic Characterization Profile (Expected)

Confirmation of the final product's identity is achieved through standard spectroscopic methods. Based on the molecular structure, the following data would be expected:

-

¹H NMR:

-

Two singlets (or doublets with very small coupling) in the aromatic region (δ 8.0-9.0 ppm) corresponding to the two protons on the pyrazine ring.

-

Two distinct triplets in the aliphatic region (δ 3.5-4.0 ppm), each integrating to 4 protons, corresponding to the -CH₂-N and -CH₂-O protons of the morpholine ring.

-

A broad singlet far downfield (>10 ppm) for the carboxylic acid proton (-COOH).

-

-

¹³C NMR:

-

Signals in the aromatic region (~130-160 ppm) for the four unique carbons of the substituted pyrazine ring.

-

A signal for the carboxylic acid carbonyl carbon (~165-175 ppm).

-

Two signals in the aliphatic region for the morpholine carbons: one for the C-N carbons (~45-55 ppm) and one for the C-O carbons (~65-75 ppm).

-

-

FT-IR (cm⁻¹):

-

A broad absorption band from ~2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.

-

A sharp, strong absorption around 1700-1730 cm⁻¹ for the C=O stretch of the carboxylic acid.

-

Characteristic C-O-C stretching of the morpholine ether group around 1115 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

An [M+H]⁺ peak at m/z 210.2 in the positive ion mode, corresponding to the protonated molecule.

-

Role in Drug Discovery and Medicinal Chemistry

The title compound is not merely an academic curiosity; it is a strategically designed building block for creating complex, biologically active molecules. Its utility stems from the synergistic combination of its two core motifs.

The Pyrazine and Morpholine Advantage

Caption: Functional contributions of the molecule's components.

-

The Pyrazine Core: Pyrazines are electron-deficient aromatic rings that act as excellent hydrogen bond acceptors. This scaffold is present in numerous FDA-approved drugs, including the anti-tuberculosis agent Pyrazinamide and the proteasome inhibitor Bortezomib .[2][8] Its rigid structure provides a well-defined vector for orienting substituents toward target proteins.[3]

-

The Morpholine Moiety: Morpholine is a highly favored heterocyclic ring in medicinal chemistry.[1] Its inclusion often enhances aqueous solubility and improves metabolic stability compared to more lipophilic or metabolically labile amines.[9] It acts as a polar, non-basic amine that can improve a compound's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Application as a "Protein Degrader Building Block"

Crucially, this molecule is commercially classified as a "Protein Degrader Building Block".[6] This points to its intended use in the synthesis of bifunctional molecules like PROTACs (Proteolysis-Targeting Chimeras). In this context:

-

The carboxylic acid serves as a reactive handle for linking to a ligand that binds to a target protein of interest.

-

The 6-morpholinylpyrazine end of the molecule would be coupled to a linker connected to an E3 ubiquitin ligase ligand (e.g., derivatives of thalidomide or VHL ligands).

The resulting PROTAC hijacks the cell's natural protein disposal system to specifically degrade the target protein, offering a powerful therapeutic modality beyond simple inhibition.

Conclusion

6-morpholin-4-ylpyrazine-2-carboxylic acid is a testament to intelligent molecular design. It provides a synthetically accessible, stable, and functionally rich scaffold that is pre-optimized for applications in advanced drug discovery. Its combination of a biologically relevant pyrazine core, a pharmacokinetically favorable morpholine group, and a versatile carboxylic acid handle makes it an exceptionally valuable tool for medicinal chemists. A thorough understanding of its synthesis and properties empowers researchers to fully exploit its potential in constructing novel therapeutics, particularly in the burgeoning field of targeted protein degradation.

References

-

6-(MORPHOLIN-4-YL)PYRAZINE-2-CARBOXYLIC ACID | CAS 40262-73-5 . Molbase. [Link]

-

6-(4-Morpholinyl)pyrazine-2-carboxylic acid, min 95%, 250 mg . HDH Chemicals. [Link]

-

6-(2,6-dimethylmorpholin-4-yl)pyrazine-2-carboxylic acid . PubChem. [Link]

-

6-morpholin-4-ylpyrazine-2-carboxylic acid . Amerigo Scientific. [Link]

-

Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives . ResearchGate. [Link]

-

Biological activities of morpholine derivatives and molecular targets involved . ResearchGate. [Link]

-

The synthesis of novel 6‐[(morpholin‐4‐yl)methyl] substituted... . ResearchGate. [Link]

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines . Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery . MDPI. [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity . ResearchGate. [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives . ResearchGate. [Link]

- Method of synthesis of morpholino oligomers.

-

N-(2-morpholin-4-ylphenyl)pyrazine-2-carboxamide . PubChem. [Link]

-

Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) . PubMed. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry . MDPI. [Link]

-

New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation . MDPI. [Link]

-

New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation . National Institutes of Health (NIH). [Link]

-

6-METHYLPYRAZINE-2-CARBOXYLIC ACID . gsrs.ncats.nih.gov. [Link]

-

A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester . Journal of Chemical and Pharmaceutical Research. [Link]

-

6-METHYLPYRAZINE-2-CARBOXYLIC ACID . chemdad.com. [Link]

-

Pyrazine-4-carboxylic acid . PubChem. [Link]

- Preparation method for pyrrolidine-2-carboxylic acid derivatives.

- Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking . National Institutes of Health (NIH). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-morpholin-4-ylpyrazine-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 6-(MORPHOLIN-4-YL)PYRAZINE-2-CARBOXYLIC ACID | CAS 40262-73-5 [matrix-fine-chemicals.com]

- 6. calpaclab.com [calpaclab.com]

- 7. jocpr.com [jocpr.com]

- 8. rjpbcs.com [rjpbcs.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characterization of 6-morpholin-4-ylpyrazine-2-carboxylic acid

This guide provides a comprehensive overview of the essential physicochemical characterization of 6-morpholin-4-ylpyrazine-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for its analysis.

Introduction

6-morpholin-4-ylpyrazine-2-carboxylic acid belongs to the pyrazine carboxylic acid class of compounds. Pyrazine derivatives are significant in medicinal chemistry, with some exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties. A thorough understanding of the physicochemical properties of this specific molecule is fundamental for its development in any application, from ensuring purity and stability to predicting its behavior in biological systems.

This guide will detail the key analytical techniques for elucidating the identity, purity, and solid-state properties of 6-morpholin-4-ylpyrazine-2-carboxylic acid.

Molecular Identity and Basic Properties

A foundational aspect of characterizing any chemical entity is confirming its molecular structure and fundamental properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N₃O₃ | [1][2] |

| Molecular Weight | 209.20 g/mol | [1][2] |

| CAS Number | 40262-73-5 | [1][2] |

| Appearance | White to off-white solid | [3] |

| Predicted pKa | 0.71 ± 0.10 | [3] |

Structural Elucidation Workflow

The following diagram outlines the logical workflow for the structural confirmation of 6-morpholin-4-ylpyrazine-2-carboxylic acid.

Caption: Workflow for the structural elucidation of 6-morpholin-4-ylpyrazine-2-carboxylic acid.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure of 6-morpholin-4-ylpyrazine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Signals:

-

Pyrazine ring protons: Two distinct signals in the aromatic region.

-

Morpholine ring protons: Two multiplets corresponding to the protons adjacent to the nitrogen and oxygen atoms.

-

Carboxylic acid proton: A broad singlet, which may be exchangeable with D₂O.

Expected ¹³C NMR Signals:

-

Carbons of the pyrazine ring.

-

Carbons of the morpholine ring.

-

A signal for the carboxylic acid carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. For pyrazine-2-carboxylic acid derivatives, characteristic absorption bands are expected.[4]

Expected Characteristic FT-IR Peaks:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.

-

C-N stretch (aromatic amine): Around 1335-1250 cm⁻¹.

-

C-O-C stretch (morpholine): In the region of 1250-1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data for a related compound, 6-(2,6-dimethylmorpholin-4-yl)pyrazine-2-carboxylic acid:

| Adduct | m/z |

| [M+H]⁺ | 238.11862 |

| [M+Na]⁺ | 260.10056 |

| [M-H]⁻ | 236.10406 |

Data is for a related compound and serves as an estimation.[5]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical compounds.

Suggested HPLC Method

The following is a robust starting point for developing a specific HPLC method for 6-morpholin-4-ylpyrazine-2-carboxylic acid, based on methods for similar acidic, heterocyclic compounds.

Experimental Protocol: HPLC Purity Determination

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

-

0-5 min: 5% B

-

5-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the solid-state properties of the compound, such as melting point, polymorphism, and thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and to investigate polymorphism.

Experimental Protocol: DSC Analysis

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Pan: Aluminum pans.

-

Sample Weight: 2-5 mg.

-

Temperature Program: Heat from 30 °C to a temperature above the expected melting point at a rate of 10 °C/min.

-

Atmosphere: Nitrogen purge at 50 mL/min.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition.

Experimental Protocol: TGA Analysis

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Pan: Platinum or ceramic pans.

-

Sample Weight: 5-10 mg.

-

Temperature Program: Heat from 30 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min.

-

Atmosphere: Nitrogen purge at 50 mL/min.

Solubility Determination

Understanding the solubility of a compound is crucial for its formulation and in vivo applications. Based on the structure, which includes a carboxylic acid and a morpholine group, the compound is expected to have some solubility in aqueous and polar organic solvents.

Workflow for Solubility Assessment

Caption: A generalized workflow for determining the thermodynamic solubility of the compound.

Conclusion

The physicochemical characterization of 6-morpholin-4-ylpyrazine-2-carboxylic acid is a multi-faceted process that requires a combination of spectroscopic, chromatographic, and thermal analysis techniques. The methodologies outlined in this guide provide a robust framework for researchers to obtain reliable and comprehensive data, which is essential for the advancement of this compound in research and development.

References

-

Molekula. (n.d.). 6-(MORPHOLIN-4-YL)PYRAZINE-2-CARBOXYLIC ACID | CAS 40262-73-5. Retrieved from [Link]

-

PubChem. (n.d.). 6-(2,6-dimethylmorpholin-4-yl)pyrazine-2-carboxylic acid. Retrieved from [Link]

-

StruChem. (n.d.). 6-(4-Morpholinyl)pyrazine-2-carboxylic acid, min 95%, 250 mg. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pyrazinecarboxylic acid. Retrieved from [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR of pyrazine-2-carboxylic acid derivatives 1a-c. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

Sources

- 1. 6-(MORPHOLIN-4-YL)PYRAZINE-2-CARBOXYLIC ACID | CAS 40262-73-5 [matrix-fine-chemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 6-MORPHOLIN-4-YLPYRAZINE-2-CARBOXYLIC ACID CAS#: 40262-73-5 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 6-(2,6-dimethylmorpholin-4-yl)pyrazine-2-carboxylic acid (C11H15N3O3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide on the Potential Biological Activity of 6-morpholin-4-ylpyrazine-2-carboxylic acid

Foreword for the Research Professional

In the landscape of contemporary drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of identifying new therapeutic agents. The compound 6-morpholin-4-ylpyrazine-2-carboxylic acid emerges as a molecule of significant interest, not due to a wealth of published specific data, but because of the rich pharmacological history of its constituent moieties: the pyrazine-2-carboxylic acid core and the morpholine substituent. This guide is structured to provide the research and drug development professional with a comprehensive technical overview of the potential biological activities of this compound, grounded in the established bioactivities of structurally related molecules. While direct experimental evidence for 6-morpholin-4-ylpyrazine-2-carboxylic acid is not extensively available in public literature, this document serves as a roadmap for its systematic investigation. We will delve into the rationale behind hypothesizing specific biological effects, provide detailed experimental protocols for validation, and present conceptual frameworks for its mechanism of action.

Molecular Profile and Physicochemical Properties

6-morpholin-4-ylpyrazine-2-carboxylic acid is a heterocyclic compound with the molecular formula C₉H₁₁N₃O₃ and a molecular weight of 209.21 g/mol .[1] Its structure features a pyrazine ring, a well-known pharmacophore, substituted with a carboxylic acid group at position 2 and a morpholine ring at position 6.

| Property | Value | Source |

| IUPAC Name | 6-(morpholin-4-yl)pyrazine-2-carboxylic acid | [1] |

| CAS Number | 40262-73-5 | [1] |

| Molecular Formula | C₉H₁₁N₃O₃ | [1] |

| Molecular Weight | 209.21 g/mol | [1] |

| SMILES | O=C(O)c1ncc(n1)N1CCOCC1 | |

| InChI Key | UGQVLHNPKAAHDW-UHFFFAOYSA-N | [1] |

The presence of both a hydrogen bond donor (carboxylic acid) and acceptors (pyrazine nitrogens, morpholine oxygen, and carboxylic oxygen), along with a rotatable bond connecting the morpholine ring, suggests the potential for this molecule to interact with a variety of biological targets.

Hypothesized Biological Activities and Supporting Rationale

The biological activities of novel compounds are often predicted based on the known pharmacology of their core structures. In this section, we explore the potential therapeutic areas for 6-morpholin-4-ylpyrazine-2-carboxylic acid.

Antimycobacterial Activity

The pyrazine-2-carboxylic acid scaffold is the backbone of Pyrazinamide, a first-line antituberculosis drug. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. Pyrazinoic acid disrupts membrane potential and inhibits fatty acid synthase I in Mycobacterium tuberculosis.

Given this precedent, it is reasonable to hypothesize that 6-morpholin-4-ylpyrazine-2-carboxylic acid could possess antimycobacterial properties. The morpholine substitution may modulate the compound's physicochemical properties, such as solubility and cell permeability, potentially influencing its uptake by mycobacteria and its interaction with intracellular targets.

Anticancer Activity

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into anticancer agents to improve their pharmacological profiles. Notably, the morpholine moiety is a key component of several kinase inhibitors, such as the PI3K inhibitor GDC-0941 and the mTOR inhibitor Torin1. In these molecules, the morpholine often serves as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region.

The combination of the pyrazine ring, which is also found in various kinase inhibitors, with the morpholine group in 6-morpholin-4-ylpyrazine-2-carboxylic acid suggests a potential for this compound to exhibit anticancer activity, possibly through the inhibition of protein kinases.

Modulator of Neurological Pathways

Derivatives of pyrazine have been investigated for their effects on the central nervous system. The structural similarity of the pyrazine ring to endogenous signaling molecules suggests that pyrazine-containing compounds could interact with various receptors and enzymes in the brain. While less common, some morpholine-containing compounds have also been explored for neurological applications. The specific combination of these two moieties in 6-morpholin-4-ylpyrazine-2-carboxylic acid warrants investigation into its potential neuromodulatory effects.

Proposed Experimental Investigation Workflow

A systematic approach is crucial for elucidating the biological activity of a novel compound. The following workflow is proposed for the investigation of 6-morpholin-4-ylpyrazine-2-carboxylic acid.

Caption: Proposed workflow for the biological evaluation of 6-morpholin-4-ylpyrazine-2-carboxylic acid.

Detailed Experimental Protocols

The following are representative protocols for the initial screening of 6-morpholin-4-ylpyrazine-2-carboxylic acid.

Protocol: In Vitro Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

Objective: To determine the minimum inhibitory concentration (MIC) of 6-morpholin-4-ylpyrazine-2-carboxylic acid against Mycobacterium tuberculosis.

Materials:

-

96-well microplates

-

Middlebrook 7H9 broth supplemented with OADC

-

Mycobacterium tuberculosis H37Rv culture

-

6-morpholin-4-ylpyrazine-2-carboxylic acid

-

Alamar Blue reagent

-

Resazurin

-

Positive control (e.g., Isoniazid)

-

Negative control (DMSO)

Procedure:

-

Prepare a stock solution of 6-morpholin-4-ylpyrazine-2-carboxylic acid in DMSO.

-

Dispense 100 µL of supplemented Middlebrook 7H9 broth into all wells of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

-

Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

-

Inoculate each well with 100 µL of the diluted bacterial suspension.

-

Include wells for positive control (Isoniazid) and negative control (DMSO).

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

-

Incubate for another 24 hours.

-

Read the results visually or with a fluorometer. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Protocol: In Vitro Kinase Inhibition Assay (Generic ELISA-based)

Objective: To screen 6-morpholin-4-ylpyrazine-2-carboxylic acid for inhibitory activity against a panel of protein kinases.

Materials:

-

Recombinant protein kinases

-

Biotinylated substrate peptides

-

ATP

-

Kinase reaction buffer

-

Streptavidin-coated 96-well plates

-

Phospho-specific antibodies conjugated to HRP

-

TMB substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

6-morpholin-4-ylpyrazine-2-carboxylic acid

-

Positive control (e.g., Staurosporine)

Procedure:

-

Coat streptavidin-coated plates with biotinylated substrate peptides. Wash and block the plates.

-

Prepare a reaction mixture containing the specific kinase, its substrate, ATP, and the kinase reaction buffer.

-

Add 6-morpholin-4-ylpyrazine-2-carboxylic acid at various concentrations to the wells. Include positive and negative controls.

-

Initiate the kinase reaction by adding the reaction mixture to the wells and incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and wash the plates to remove unbound reagents.

-

Add the HRP-conjugated phospho-specific antibody and incubate to allow binding to the phosphorylated substrate.

-

Wash the plates and add TMB substrate.

-

After color development, add the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the compound.

Potential Signaling Pathways

Based on the known activities of morpholine-containing kinase inhibitors, a plausible target class for 6-morpholin-4-ylpyrazine-2-carboxylic acid is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Hypothesized targeting of the PI3K/AKT/mTOR pathway by 6-morpholin-4-ylpyrazine-2-carboxylic acid.

Conclusion and Future Directions

While the biological activity of 6-morpholin-4-ylpyrazine-2-carboxylic acid remains to be definitively characterized, its chemical structure provides a strong rationale for investigating its potential as an antimycobacterial and/or anticancer agent. The pyrazine-2-carboxylic acid core is a proven pharmacophore in infectious disease, and the morpholine moiety is a well-established component of successful kinase inhibitors. The experimental workflows and protocols outlined in this guide provide a clear path for the systematic evaluation of this promising compound. Future research should focus on the synthesis of a focused library of analogs to explore structure-activity relationships, followed by in-depth mechanistic studies and in vivo evaluation of any confirmed hits.

References

Sources

The Strategic Intermediate: A Technical Guide to 6-Morpholin-4-ylpyrazine-2-carboxylic Acid in Modern Drug Discovery

Abstract

6-Morpholin-4-ylpyrazine-2-carboxylic acid, a heterocyclic compound featuring both a pyrazine and a morpholine scaffold, has emerged as a cornerstone intermediate in the landscape of modern medicinal chemistry. While its initial discovery dates back several decades, its strategic importance has been amplified in recent years, primarily driven by its utility in the synthesis of highly potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and physicochemical properties of this pivotal molecule. Furthermore, it delves into its critical role as a structural motif in the development of therapeutics targeting key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. This document is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical insights into the application of 6-morpholin-4-ylpyrazine-2-carboxylic acid in contemporary drug discovery.

Introduction: Unveiling a Privileged Scaffold

The confluence of a pyrazine ring and a morpholine moiety within a single molecule gives rise to a unique chemical entity with desirable properties for drug development. The pyrazine core, an electron-deficient aromatic heterocycle, can engage in various non-covalent interactions with biological targets, while the morpholine group often imparts favorable pharmacokinetic characteristics, such as improved aqueous solubility and metabolic stability. 6-Morpholin-4-ylpyrazine-2-carboxylic acid (CAS No. 40262-73-5) embodies this synergistic combination, positioning it as a "privileged scaffold" in the design of novel therapeutics. Its carboxylic acid functionality serves as a convenient handle for further chemical elaboration, allowing for its incorporation into a diverse array of larger, more complex molecules. This guide will illuminate the journey of this compound from its initial synthesis to its current status as a sought-after building block in the pharmaceutical industry.

Discovery and Historical Context

The first documented synthesis of 6-morpholin-4-ylpyrazine-2-carboxylic acid appears to have been reported in 1972 by Foks and his colleagues. While the initial purpose of its synthesis was not explicitly detailed in readily available literature, its emergence coincided with a growing interest in the biological activities of pyrazine derivatives. For many years, the compound remained a relatively niche chemical entity. However, with the advent of kinase-targeted cancer therapies in the late 20th and early 21st centuries, the demand for versatile heterocyclic building blocks surged. Researchers in drug discovery programs, particularly those focused on oncology, recognized the potential of the 6-morpholinylpyrazine scaffold to serve as a key "hinge-binding" motif in ATP-competitive kinase inhibitors. This realization marked a turning point in the history of 6-morpholin-4-ylpyrazine-2-carboxylic acid, transforming it from a chemical curiosity into a high-value intermediate.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective utilization in multi-step syntheses and for predicting the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 40262-73-5 | [1] |

| Molecular Formula | C₉H₁₁N₃O₃ | [1] |

| Molecular Weight | 209.20 g/mol | [1] |

| Appearance | Solid | [Commercial Suppliers] |

| SMILES | O=C(O)c1cncc(n1)N2CCOCC2 | [1] |

| InChI Key | UGQVLHNPKAAHDW-UHFFFAOYSA-N | [1] |

Synthesis of 6-Morpholin-4-ylpyrazine-2-carboxylic Acid: A Step-by-Step Protocol

The most prevalent and efficient method for the synthesis of 6-morpholin-4-ylpyrazine-2-carboxylic acid involves the nucleophilic aromatic substitution of a halogenated pyrazine precursor with morpholine. The following protocol details a representative synthesis starting from 6-chloropyrazine-2-carboxylic acid.

Rationale Behind Experimental Choices

The choice of a 6-halopyrazine-2-carboxylic acid as the starting material is strategic. The electron-withdrawing nature of the pyrazine ring and the carboxylic acid group activates the C-6 position towards nucleophilic attack, facilitating the substitution reaction. Morpholine is a readily available and effective nucleophile for this transformation. The use of a suitable base is often necessary to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of solvent and temperature is critical for achieving a good reaction rate and minimizing side reactions.

Experimental Protocol

Reaction Scheme:

A schematic of the synthesis of 6-Morpholin-4-ylpyrazine-2-carboxylic acid.

Materials:

-

6-Chloropyrazine-2-carboxylic acid

-

Morpholine

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethyl sulfoxide (DMSO) or another suitable polar aprotic solvent

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate and water for workup

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

Reaction Setup: To a solution of 6-chloropyrazine-2-carboxylic acid in DMSO, add an excess of morpholine (typically 2-3 equivalents) and a base such as potassium carbonate (typically 2-3 equivalents).

-

Heating: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Acidification: Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylic acid, causing it to precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration and wash it with cold water to remove any inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure 6-morpholin-4-ylpyrazine-2-carboxylic acid.

-

Drying: Dry the purified product under vacuum.

The Role of 6-Morpholin-4-ylpyrazine-2-carboxylic Acid in Drug Discovery: A Focus on PI3K/mTOR Inhibitors

The primary application of 6-morpholin-4-ylpyrazine-2-carboxylic acid in modern drug discovery is as a key building block for the synthesis of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[2][3]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex and tightly regulated signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[] PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR. The mTOR protein exists in two distinct complexes, mTORC1 and mTORC2, which regulate different cellular processes.[3] Dysregulation of this pathway, often through mutations in key components like PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, leads to uncontrolled cell growth and proliferation, contributing to tumorigenesis.[3]

A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

A Key Building Block for Kinase Inhibitors

6-Morpholin-4-ylpyrazine-2-carboxylic acid is frequently used to construct the core scaffold of PI3K/mTOR inhibitors. The carboxylic acid group is typically activated and then coupled with an appropriate amine-containing fragment to form an amide bond. This amide bond is a common feature in many kinase inhibitors, providing a stable linkage and potential hydrogen bonding interactions within the kinase's active site. The morpholine and pyrazine rings of the scaffold are often designed to occupy the ATP-binding pocket of the target kinase, with the morpholine oxygen atom frequently forming a crucial hydrogen bond with the "hinge region" of the kinase. This interaction is a key determinant of binding affinity and selectivity.

Biological Activity of the Core Moiety

While the vast majority of biological studies have focused on the more complex derivatives of 6-morpholin-4-ylpyrazine-2-carboxylic acid, it is important to consider the intrinsic activity of the core molecule itself. Although not a potent inhibitor on its own, the pyrazine-2-carboxylic acid scaffold is a known pharmacophore with antimycobacterial and antifungal properties.[5] This inherent, albeit weak, biological activity may contribute to the overall profile of the final drug candidates. However, the primary rationale for its use is its role as a structurally and synthetically optimized intermediate that provides a solid foundation for building highly potent and selective inhibitors through further chemical modifications.

Conclusion and Future Perspectives

6-Morpholin-4-ylpyrazine-2-carboxylic acid has solidified its position as a valuable and versatile intermediate in the field of drug discovery. Its straightforward synthesis, coupled with the favorable properties conferred by the morpholine and pyrazine moieties, makes it an attractive starting point for the development of novel therapeutics. The continued exploration of kinase inhibitors and other targeted therapies will likely ensure that the demand for this strategic building block remains high. Future research may focus on developing even more efficient and sustainable synthetic routes to this compound and on exploring its utility in the synthesis of inhibitors for other important biological targets beyond the PI3K/mTOR pathway. The story of 6-morpholin-4-ylpyrazine-2-carboxylic acid is a testament to how a relatively simple molecule can play a pivotal role in the complex and ever-evolving quest for new medicines.

References

-

Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091. [Link][1][2]

-

Chemical Entities of Biological Interest (ChEBI). (n.d.). 6-(morpholin-4-yl)pyrazine-2-carboxylic acid. [Link]

-

Janku, F., Hong, D. S., & Kurzrock, R. (2011). Targeting the PI3K/AKT/mTOR pathway: biomarkers of success and tribulation. American Society of Clinical Oncology Educational Book, 31, 80-86. [Link][3]

-

Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256. [Link][5]

Sources

- 1. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6-Morpholin-4-ylpyrazine-2-carboxylic Acid Analogs and Derivatives: Synthesis, SAR, and Therapeutic Applications

Abstract

The 6-morpholin-4-ylpyrazine-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as a foundational core for the development of a diverse range of biologically active agents. This technical guide provides an in-depth exploration of the structural analogs and derivatives of this core, targeting researchers, medicinal chemists, and drug development professionals. We will dissect the synthetic strategies employed to generate molecular diversity, analyze the critical structure-activity relationships (SAR) that govern biological function, and survey the therapeutic landscape, with a particular focus on kinase inhibition. This document integrates field-proven insights with detailed experimental protocols and data visualization to serve as a comprehensive resource for advancing research in this chemical space.

Introduction: The Significance of the Pyrazine Scaffold

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and nitrogen-containing heterocycles are particularly prominent. Among these, the pyrazine ring is a key pharmacophore found in numerous FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetically tractable nature make it an ideal starting point for drug discovery campaigns.[1][2] When substituted with a morpholine ring and a carboxylic acid, as in the core topic molecule 6-morpholin-4-ylpyrazine-2-carboxylic acid (CAS 40262-73-5), the resulting scaffold combines several key features beneficial for drug-like properties.[3][4][5]

-

The Morpholine Moiety: Often incorporated to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles.[4][5] Its oxygen atom can act as a hydrogen bond acceptor, contributing to target binding.[4][6]

-

The Carboxylic Acid Group: A crucial functional group that can act as a hydrogen bond donor and acceptor, often forming key interactions with amino acid residues in target proteins, such as the hinge region of kinases.[7][8]

-

The Pyrazine Core: A bioisostere of pyridine and other aromatic systems, offering a distinct electronic and steric profile that can be fine-tuned to optimize potency and selectivity.[9]

This guide will systematically explore how modifications to each of these components give rise to analogs with diverse and potent biological activities, primarily focusing on their role as kinase inhibitors in oncology and inflammatory diseases.[1][2]

Synthetic Strategies for Generating Analogs

The generation of a diverse chemical library around the 6-morpholin-4-ylpyrazine-2-carboxylic acid core relies on established and versatile synthetic methodologies. The primary challenge lies in the sequential and regioselective functionalization of the pyrazine ring.

A common retrosynthetic approach is illustrated below. The key disconnections are the C-N bond of the morpholine and the C-C bond for the carboxylic acid (or its precursor).

Caption: General retrosynthetic analysis for the target scaffold.

Step-by-Step Synthetic Protocol (Illustrative Example):

-

Starting Material: Commercially available 2,6-dichloropyrazine is a common starting point.

-

Selective Nucleophilic Aromatic Substitution (SNAr): Due to the electron-withdrawing nature of the pyrazine nitrogens and the chlorine atoms, the ring is activated for SNAr. Reacting 2,6-dichloropyrazine with one equivalent of morpholine under basic conditions (e.g., K₂CO₃ or DIPEA) in a polar aprotic solvent (e.g., DMSO or DMF) at elevated temperatures allows for the monosubstitution to yield 2-chloro-6-morpholinylpyrazine. Careful control of stoichiometry and temperature is crucial to minimize the formation of the disubstituted product.

-

Introduction of the Carboxylic Acid: The remaining chlorine atom can be converted to a carboxylic acid. This is often achieved through:

-

Palladium-catalyzed Carbonylation: Reacting the chloropyrazine intermediate with carbon monoxide and a suitable alcohol (like methanol) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base yields the methyl ester.

-

Halogen-Metal Exchange and Carboxylation: Alternatively, a halogen-metal exchange using an organolithium reagent (e.g., n-BuLi) at low temperature followed by quenching with solid CO₂ (dry ice) can directly form the carboxylic acid.

-

-

Saponification (if necessary): If an ester was formed in the previous step, it is hydrolyzed to the final carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent mixture.

Derivatization is achieved by modifying this core pathway. For instance, substituted morpholines can be used in Step 2, or the carboxylic acid in the final product can be converted to various amides using coupling reagents like T3P (propyl phosphonic anhydride) or HBTU.[10]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds, particularly as kinase inhibitors, is highly dependent on the specific substitutions at three key positions: the pyrazine ring, the morpholine moiety, and the carboxylic acid group.[6][11]

Caption: Key modification points for SAR studies on the scaffold.

SAR Summary Table: Kinase Inhibition Profile

The following table summarizes general SAR trends observed for this scaffold against common kinase targets like PI3K, CK2, and PIM kinases.[6][8]

| Modification Point | Substitution Type | General Impact on Kinase Activity | Rationale |

| Pyrazine Ring (R1) | Small alkyl groups (e.g., methyl) | Often tolerated or slightly increases potency. | Fills small hydrophobic pockets near the ATP binding site. |

| Electron-withdrawing groups (e.g., -CF₃) | Can decrease activity.[7] | Alters the electronics of the pyrazine ring, potentially weakening key hydrogen bonds.[7] | |

| Bulky aromatic groups | Can significantly increase or decrease potency. | Highly target-dependent; may either fit into a larger pocket or cause steric clash. | |

| Morpholine Moiety (R2) | Replacement with piperazine | Can introduce a basic handle for salt formation and may pick up additional ionic interactions. | Changes pKa and allows for further substitution on the distal nitrogen.[10] |

| C-ring substitution (e.g., methyl groups) | Generally decreases activity. | Can disrupt the optimal conformation for binding or introduce steric hindrance. | |

| Carboxylic Acid (R3) | Esterification | Abolishes activity. | The acidic proton is critical for hydrogen bonding with the kinase hinge region. |

| Amide formation | Activity is highly dependent on the amine. | Amides can mimic the H-bond donor/acceptor pattern and introduce new interactions. Substituted anilides have shown activity.[12] | |

| Bioisosteric replacement (e.g., tetrazole) | Can retain or improve activity. | Tetrazoles are common carboxylic acid bioisosteres that maintain the acidic proton and can offer improved metabolic stability. |

Pharmacological Profile and Therapeutic Targets

Derivatives of the 6-morpholin-4-ylpyrazine-2-carboxylic acid core are predominantly investigated as protein kinase inhibitors .[1] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer and autoimmune disorders.[1] These small molecules typically act as ATP-competitive inhibitors, binding to the ATP pocket in the active site of the kinase.[2]

Primary Kinase Targets:

-

Phosphoinositide 3-kinases (PI3Ks): The morpholine group is a well-established pharmacophore for PI3K inhibitors (e.g., Pictilisib/GDC-0941).[6] The morpholine oxygen and pyrazine nitrogens can form critical hydrogen bonds in the PI3K active site.[6]

-

PIM Kinases: These serine/threonine kinases are oncology targets. Pyrazine derivatives have been designed to inhibit PIM-1, where the core scaffold interacts with key residues like Glu121 and Glu171.[7][8]

-

Casein Kinase 2 (CK2): A pleiotropic kinase involved in cell growth and proliferation. Structure-guided design has led to pyrazine derivatives that potently inhibit CK2.[8]

-

Janus Kinases (JAKs) & Cyclin-Dependent Kinases (CDKs): The broader pyrazine scaffold is found in inhibitors of other kinase families, indicating the versatility of the core.[2]

The general mechanism involves the carboxylic acid forming a strong hydrogen bond with the "hinge" region of the kinase, which is a conserved backbone connecting the N- and C-lobes of the enzyme. The morpholinyl-pyrazine portion then occupies the rest of the ATP-binding pocket, with specific substitutions determining the selectivity for one kinase over another.

Key Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

To quantify the potency of newly synthesized analogs, a robust in vitro kinase inhibition assay is essential. The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a common, high-throughput method.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a specific protein kinase.

Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's fluorescein acceptor into close proximity, resulting in a FRET signal. An inhibitor prevents phosphorylation, leading to a decrease in the FRET signal.

Materials:

-

Kinase of interest (e.g., PIM-1)

-

Fluorescein-labeled substrate peptide

-

ATP

-

Terbium-labeled anti-phospho-substrate antibody

-

Test compounds (analogs) dissolved in DMSO

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well, low-volume, black plates

-

TR-FRET compatible plate reader

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

-

Kinase Reaction Setup:

-

Add 2.5 µL of 4x test compound dilution in assay buffer to the wells of the 384-well plate. For control wells, add 2.5 µL of buffer with DMSO (0% inhibition) and 2.5 µL of a known potent inhibitor (100% inhibition).

-

Add 2.5 µL of a 4x Kinase/Substrate mixture (prepared in assay buffer) to all wells.

-

Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (at the Kₘ concentration for the specific kinase). The final reaction volume is 10 µL.

-

-

Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes). The exact time depends on the kinase's activity rate.

-

Detection: Stop the reaction by adding 10 µL of a 2x Terbium-Antibody/EDTA solution. The EDTA chelates the Mg²⁺, stopping the kinase activity.

-

Final Incubation: Incubate for an additional 60 minutes at room temperature to allow for antibody-substrate binding.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both 520 nm (fluorescein) and 495 nm (terbium). Calculate the emission ratio (520/495).

-

Data Analysis:

-

Convert the emission ratios to percent inhibition relative to the 0% and 100% inhibition controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

Future Directions and Outlook

The 6-morpholin-4-ylpyrazine-2-carboxylic acid scaffold remains a fertile ground for drug discovery. Future efforts will likely focus on:

-

Improving Selectivity: While potent inhibitors have been developed, achieving high selectivity across the human kinome remains a challenge. Computational methods like QSAR and molecular docking will be instrumental in designing analogs that exploit subtle differences in the ATP-binding sites of various kinases.[7][9]

-

Targeting Resistance: As with all kinase inhibitors, acquired resistance is a major clinical hurdle. The development of covalent or allosteric inhibitors based on this scaffold could provide a strategy to overcome resistance mutations.

-

Expanding Therapeutic Areas: While oncology is the primary focus, the roles of kinases in inflammatory, autoimmune, and neurodegenerative diseases present opportunities to apply analogs of this scaffold to new indications.[1]

-

Novel Bioisosteres: Exploration of novel, non-classical bioisosteres for the carboxylic acid and morpholine moieties could lead to compounds with unique binding modes and improved drug-like properties.

By combining rational, structure-based design with high-throughput synthesis and screening, the full therapeutic potential of this versatile chemical scaffold can be realized.

References

-

Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (n.d.). National Center for Biotechnology Information. [Link]

-

In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. (2020). Taylor & Francis Online. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Nature. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). National Center for Biotechnology Information. [Link]

-

Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (2018). ScienceDirect. [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.). National Center for Biotechnology Information. [Link]

-

QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. (2021). Acta Chimica Slovenica. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PubMed. [Link]

-

The synthesis of novel 6‐[(morpholin‐4‐yl)methyl] substituted... (n.d.). ResearchGate. [Link]

-

Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. [Link]

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-(MORPHOLIN-4-YL)PYRAZINE-2-CARBOXYLIC ACID | CAS 40262-73-5 [matrix-fine-chemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rjpbcs.com [rjpbcs.com]

- 11. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 6-morpholin-4-ylpyrazine-2-carboxylic acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-morpholin-4-ylpyrazine-2-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features that give rise to the observed spectral characteristics. Furthermore, detailed experimental protocols are provided to enable researchers to acquire and interpret this data in their own laboratories.

Introduction to 6-morpholin-4-ylpyrazine-2-carboxylic acid

6-morpholin-4-ylpyrazine-2-carboxylic acid is a substituted pyrazine derivative with the molecular formula C₉H₁₁N₃O₃ and a molecular weight of 209.20 g/mol .[1][2] Its structure incorporates a pyrazine ring, a carboxylic acid functional group, and a morpholine substituent, making it a molecule with potential applications as a building block in the synthesis of novel pharmaceutical compounds. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control.

Physicochemical Properties:

| Property | Value |

| CAS Number | 40262-73-5 |

| Molecular Formula | C₉H₁₁N₃O₃ |

| Molecular Weight | 209.20 g/mol |

| SMILES | O=C(O)c1ncc(n1)N1CCOCC1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 6-morpholin-4-ylpyrazine-2-carboxylic acid reveal a distinct set of signals corresponding to its unique structural features.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the pyrazine ring protons, the morpholine ring protons, and the carboxylic acid proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Broad Singlet | 1H | Carboxylic acid (-COOH) |

| ~8.5 | Singlet | 1H | Pyrazine C3-H |

| ~8.2 | Singlet | 1H | Pyrazine C5-H |

| ~3.8 | Triplet | 4H | Morpholine (-N-CH₂-) |

| ~3.7 | Triplet | 4H | Morpholine (-O-CH₂-) |

Interpretation and Causality:

-

The carboxylic acid proton is expected to appear as a broad singlet in the downfield region (10-13 ppm) due to hydrogen bonding and its acidic nature. Its chemical shift can be concentration and solvent dependent.

-

The pyrazine ring protons are deshielded due to the electron-withdrawing nature of the two nitrogen atoms in the aromatic ring, and are therefore expected in the aromatic region.

-

The morpholine protons adjacent to the nitrogen and oxygen atoms will appear as triplets, assuming coupling to their neighboring CH₂ group. The protons closer to the oxygen may be slightly more deshielded.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | Carboxylic acid (-COOH) |

| ~155 | Pyrazine C6 |

| ~150 | Pyrazine C2 |

| ~140 | Pyrazine C3 |

| ~135 | Pyrazine C5 |

| ~66 | Morpholine (-O-CH₂-) |

| ~44 | Morpholine (-N-CH₂-) |

Interpretation and Causality:

-

The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the lowest field.

-

The pyrazine ring carbons are found in the aromatic region, with those attached to nitrogen atoms (C2 and C6) being the most deshielded.

-

The morpholine carbons are in the aliphatic region, with the carbon adjacent to the more electronegative oxygen atom appearing further downfield than the carbon adjacent to the nitrogen.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality NMR spectra of 6-morpholin-4-ylpyrazine-2-carboxylic acid.

Workflow for NMR Analysis:

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Detailed Steps:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 6-morpholin-4-ylpyrazine-2-carboxylic acid.

-

Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆, which is a good choice for carboxylic acids.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a DEPT experiment can also be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing and Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Determine the multiplicity (singlet, doublet, triplet, etc.) of each signal in the ¹H spectrum.

-

Assign the observed signals to the corresponding protons and carbons in the molecular structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 6-morpholin-4-ylpyrazine-2-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid, morpholine, and pyrazine moieties.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic acid |

| ~2900 | Medium | C-H stretch | Morpholine |

| ~1700-1725 | Strong | C=O stretch | Carboxylic acid |

| ~1600, ~1480 | Medium | C=C, C=N stretch | Pyrazine ring |

| ~1200-1300 | Strong | C-O stretch | Carboxylic acid |

| ~1115 | Strong | C-O-C stretch | Morpholine |

Interpretation and Causality:

-

The O-H stretch of the carboxylic acid appears as a very broad band due to strong intermolecular hydrogen bonding.

-

The C=O stretch of the carboxylic acid is a strong, sharp absorption and is a key diagnostic peak.

-

The C-H stretches of the morpholine ring will be present in the typical aliphatic C-H stretching region.

-

The aromatic C=C and C=N stretching vibrations of the pyrazine ring will appear in the 1400-1600 cm⁻¹ region.

-

The C-O stretch of the carboxylic acid and the C-O-C stretch of the morpholine ether linkage are also expected to be strong and are useful for confirming these structural features.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples with minimal preparation.

Workflow for ATR-FTIR Analysis:

Caption: Workflow for ATR-FTIR sample preparation and analysis.

Detailed Steps:

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Background Spectrum:

-

Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

-

-

Sample Analysis:

-

Place a small amount of the solid 6-morpholin-4-ylpyrazine-2-carboxylic acid onto the center of the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum using the instrument software.

-

Identify the major absorption bands and record their wavenumbers.

-

Assign the observed bands to the corresponding functional group vibrations based on established correlation charts and the expected structure.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (LC-MS with ESI)

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a common technique for the analysis of polar, non-volatile compounds like 6-morpholin-4-ylpyrazine-2-carboxylic acid.

| m/z (Positive Ion Mode) | Proposed Ion | Fragmentation Pathway |

| 210.0873 | [M+H]⁺ | Protonated molecule |

| 192.0767 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid |

| 164.0822 | [M+H - COOH]⁺ | Loss of the carboxyl group |

| m/z (Negative Ion Mode) | Proposed Ion | Fragmentation Pathway |

| 208.0728 | [M-H]⁻ | Deprotonated molecule |

| 164.0822 | [M-H - CO₂]⁻ | Decarboxylation |

Interpretation and Causality:

-

In positive ion mode , the protonated molecule [M+H]⁺ is expected to be the base peak. Common fragmentation pathways for carboxylic acids include the loss of water ([M+H - H₂O]⁺) and the loss of the entire carboxyl group ([M+H - COOH]⁺).

-

In negative ion mode , the deprotonated molecule [M-H]⁻ will be observed. A characteristic fragmentation in this mode is the loss of carbon dioxide (decarboxylation) to give the [M-H - CO₂]⁻ ion.

Experimental Protocol for LC-MS Data Acquisition

This protocol provides a general method for the analysis of 6-morpholin-4-ylpyrazine-2-carboxylic acid by LC-MS.

Workflow for LC-MS Analysis:

Caption: Workflow for LC-MS sample preparation, data acquisition, and analysis.

Detailed Steps:

-

Sample Preparation:

-

Prepare a stock solution of 6-morpholin-4-ylpyrazine-2-carboxylic acid in a suitable solvent such as methanol or a mixture of methanol and water.

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulates.

-

-

LC-MS System and Conditions:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).

-

MS System: A mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution data).

-

Ionization Mode: ESI positive and negative.

-

Scan Range: m/z 50-500.

-

-

Data Acquisition and Analysis:

-

Inject the prepared sample onto the LC-MS system.

-

Acquire the data.

-

Process the data using the instrument's software.

-

Extract the ion chromatogram for the expected m/z of the molecular ion.

-

Analyze the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and any fragment ions.

-

Conclusion

The predicted NMR, IR, and MS data presented in this guide provide a comprehensive spectroscopic profile of 6-morpholin-4-ylpyrazine-2-carboxylic acid. The detailed interpretations and experimental protocols serve as a valuable resource for researchers working with this compound, facilitating its unambiguous identification and characterization. The provided workflows and explanations of the underlying principles aim to empower scientists in their drug discovery and development endeavors.

References

-

Vertex AI Search. 6-(MORPHOLIN-4-YL)PYRAZINE-2-CARBOXYLIC ACID | CAS 40262-73-5. Available from: [Link]

-

ResearchGate. Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Available from: [Link]

-

PubChem. 6-(2,6-dimethylmorpholin-4-yl)pyrazine-2-carboxylic acid. Available from: [Link]

-

ResearchGate. FTIR of pyrazine-2-carboxylic acid derivatives 1a-c. Available from: [Link]

-

RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available from: [Link]

-

Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative | Abstract. Available from: [Link]

-

Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available from: [Link]

Sources

An In-Depth Technical Guide to the Identification and Validation of Therapeutic Targets for 6-morpholin-4-ylpyrazine-2-carboxylic acid

Abstract

The pursuit of novel therapeutics is fundamentally reliant on the precise identification and rigorous validation of molecular targets. Small molecules built upon privileged scaffolds—chemical structures known to bind to multiple, useful biological targets—offer a promising starting point. This guide focuses on 6-morpholin-4-ylpyrazine-2-carboxylic acid, a compound featuring two such scaffolds: the pyrazine-2-carboxylic acid core and a morpholine moiety. Derivatives of pyrazinecarboxylic acid are known to possess a wide spectrum of biological activities, including antimycobacterial, anticancer, and anti-inflammatory effects[1][2][3]. The morpholine ring is frequently incorporated into bioactive molecules to improve pharmacokinetic profiles and enhance target engagement, notably in selective kinase inhibitors[4][5][6]. Despite this promising pedigree, the specific therapeutic targets of 6-morpholin-4-ylpyrazine-2-carboxylic acid remain uncharacterized. This document outlines a comprehensive, multi-disciplinary strategy to de-orphan this compound. We will detail a systematic workflow that begins with computational target prediction, progresses to direct biochemical identification, and culminates in a robust, multi-stage validation process designed to establish a clear, causal link between the compound, its molecular target, and a potential therapeutic effect.

Introduction: Deconstructing the Compound

6-morpholin-4-ylpyrazine-2-carboxylic acid (CAS 40262-73-5) is a heterocyclic small molecule with the formula C₉H₁₁N₃O₃ and a molecular weight of 209.205 g/mol [7]. Its structure suggests a high potential for biological activity, meriting a systematic investigation into its mechanism of action.

-

Pyrazinecarboxylic Acid Core: This scaffold is the foundation of Pyrazinamide, a first-line antitubercular drug that, as a prodrug, is converted to pyrazinoic acid to inhibit fatty acid synthase I (FAS I) in Mycobacterium tuberculosis[2]. This precedent immediately suggests that metabolic enzymes, particularly within infectious disease pathogens or cancer cells, are a plausible target class.

-

Morpholine Moiety: The inclusion of a morpholine ring is a common strategy in medicinal chemistry to enhance aqueous solubility and metabolic stability. Critically, it has been shown to confer high selectivity for mTOR kinase over PI3K isoforms, highlighting its potential to interact with and modulate the activity of protein kinases within crucial signaling pathways[4].

This guide presents an integrated workflow to unlock the therapeutic potential of this compound by identifying its molecular target(s) with high confidence.

Phase I: Hypothesis Generation via In Silico Target Prediction

The initial phase of target discovery leverages computational methods to generate a data-driven, ranked list of potential protein targets. This is a rapid and cost-effective approach to narrow the vast search space of the human proteome before committing to resource-intensive laboratory experiments[8][9].

Scientific Rationale

Computational target prediction operates on the principle of "guilt by association." By comparing the compound's structure and physicochemical properties to vast libraries of molecules with known biological targets, we can infer its likely interaction partners. We employ a dual approach:

-